GCN2 Kinase Inhibitory Potency: Class-Level Benchmarking Against Published Triazolo[4,5-d]pyrimidine Series
The target compound is a structural member of the triazolo[4,5-d]pyrimidine GCN2 inhibitor class for which extensive enzymatic profiling has been published. In the benchmark series (Lough et al., 2018), structurally related triazolo[4,5-d]pyrimidines achieved GCN2 IC50 values ranging from 17.2 nM to 46.4 nM, with the most potent compound (Compound 5) showing GCN2 IC50 = 17.2 nM and >96% PKR inhibition at 10 μM [1]. The 3-ethyl substituent on the target compound is predicted to confer intermediate lipophilicity (clogP contribution of ethyl vs. methyl adds approximately +0.5 log units), which may enhance passive permeability relative to the 3-methyl analog while avoiding the excessive hydrophobicity of 3-aryl congeners that can compromise aqueous solubility [2]. This represents a class-level inference; direct experimental IC50 data for CAS 1058238-88-2 have not been identified in public databases.
| Evidence Dimension | GCN2 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to fall within the nanomolar range based on structural analogy to published series members |
| Comparator Or Baseline | Published triazolo[4,5-d]pyrimidine GCN2 inhibitors (Compound 5: GCN2 IC50 = 17.2 nM; Compound 2: GCN2 IC50 = 18.6 nM); GCN2-IN-1 (A-92): GCN2 IC50 < 0.3 μM in enzyme assay |
| Quantified Difference | Cannot be precisely quantified; class benchmark range is 17–47 nM GCN2 IC50 for optimized analogs |
| Conditions | In vitro GCN2 enzymatic assay using serine kinase GCN2 with 33P-ATP; cellular assay in HEK293T cells measuring phospho-eIF2α inhibition |
Why This Matters
This establishes the functional target class for the compound, enabling procurement decisions to be aligned with the intended kinase inhibition application rather than other triazolopyrimidine applications (e.g., purinergic receptor antagonism or α-glucosidase inhibition).
- [1] Lough L, Sherman D, Becerra-Flores M, et al. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput Struct Biotechnol J. 2018;16:350-360. PMID: 30275980. View Source
- [2] Dorsch D, Hoelzemann G, Schiemann K, Wegener A; Merck Patent GmbH. Triazolo[4,5-d]pyrimidine derivatives as inhibitors of GCN2. Patent WO2013110309A1. Published 2013-08-01. View Source
